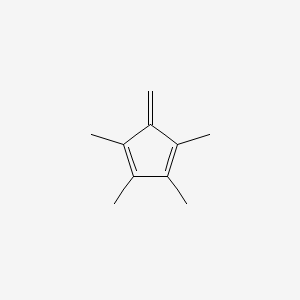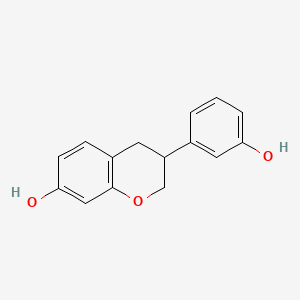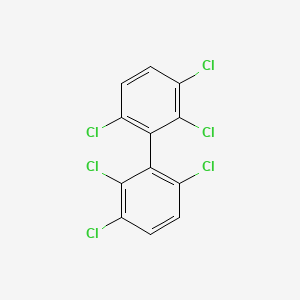
2,2',3,3',6,6'-六氯联苯
描述
2,2’,3,3’,6,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, known for its persistence in the environment and potential health impacts. It is a member of the larger group of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties . due to their environmental persistence and bioaccumulation, PCBs have been banned or restricted in many countries.
科学研究应用
2,2’,3,3’,6,6’-Hexachlorobiphenyl has been extensively studied for its environmental and health impacts. It is used as a model compound in research on the environmental fate and toxicology of PCBs. Studies have focused on its persistence, bioaccumulation, and potential endocrine-disrupting effects . Additionally, it is used in research on the stereoselective effects of PCBs on nuclear receptor activation and other intracellular targets .
作用机制
Target of Action
2,2’,3,3’,6,6’-Hexachlorobiphenyl, also known as PCB 136, is a polychlorinated biphenyl (PCB) that primarily targets Cytochrome P450 enzymes (CYPs) . These enzymes play an essential role in the bio-transformation of PCBs . Additionally, PCB 136 has been found to interact with nuclear receptors in a stereospecific manner .
Mode of Action
The metabolic activation of PCB 136 is catalyzed by CYP2B6 . This process involves electrophilic additions at the C α and C β positions, generating different active intermediates . The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, making C α the preferred site for the electrophilic addition reaction .
Biochemical Pathways
The metabolism of PCB 136 involves the conversion of active intermediates into OH-PCB136, which has high toxicity in a non-enzymatic environment . Structural analysis indicates that several residues and interactions play crucial roles in substrate recognition and metabolism . The halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants .
Pharmacokinetics
The metabolism of PCB 136 is also known to be atropselective .
Result of Action
The molecular and cellular effects of PCB 136’s action are complex and depend on its enantiomeric form . For instance, (+)-PCB 136 was found to be estrogenic, while (−)-PCB 136 was antiestrogenic . Both stereoisomers induced the constitutive androgen receptor (CAR)-dependent gene expression . PCB 136 was also a partial inducer of the pregnane X receptor (PXR)-dependent gene expression .
生化分析
Biochemical Properties
2,2’,3,3’,6,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, specifically CYP2B6, which catalyzes the metabolic activation of 2,2’,3,3’,6,6’-Hexachlorobiphenyl . This interaction involves electrophilic additions at specific positions on the biphenyl structure, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to toxic effects .
Cellular Effects
2,2’,3,3’,6,6’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been found to inhibit dopamine uptake in rat synaptosomes, which can lead to decreased dopamine content in cells . Additionally, 2,2’,3,3’,6,6’-Hexachlorobiphenyl can disrupt calcium homeostasis and glutathione S-transferase activity, leading to increased reactive oxygen species (ROS) and cellular injury .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,3’,6,6’-Hexachlorobiphenyl involves its interaction with cytochrome P450 enzymes, particularly CYP2B6. The compound undergoes metabolic activation through electrophilic additions at specific positions on the biphenyl structure, generating reactive intermediates . These intermediates can bind to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The halogen-π interactions play a crucial role in the metabolism of 2,2’,3,3’,6,6’-Hexachlorobiphenyl by CYP2B6 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,6,6’-Hexachlorobiphenyl can change over time. The compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,2’,3,3’,6,6’-Hexachlorobiphenyl has been associated with various adverse effects on cellular function, including disruptions in cell signaling pathways and increased oxidative stress . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,6,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For example, high doses of 2,2’,3,3’,6,6’-Hexachlorobiphenyl have been associated with behavioral and cognitive deficits in animal models . Additionally, the compound can cause accumulation of porphyrin in the liver, potentially leading to hepatic porphyria .
Metabolic Pathways
2,2’,3,3’,6,6’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation through electrophilic additions, generating reactive intermediates that can interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to potential toxic effects. The metabolic pathways of 2,2’,3,3’,6,6’-Hexachlorobiphenyl are crucial for understanding its biochemical properties and potential health impacts .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,6,6’-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist for extended periods . This accumulation can lead to localized toxic effects and contribute to the compound’s overall persistence in the environment .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,6,6’-Hexachlorobiphenyl can influence its activity and function. The compound is known to localize in cellular membranes, where it can disrupt membrane integrity and function . Additionally, 2,2’,3,3’,6,6’-Hexachlorobiphenyl can interact with various organelles, potentially affecting their function and contributing to cellular toxicity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,6,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination and specific substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,3’,6,6’-Hexachlorobiphenyl, historically involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction conditions and the amount of chlorine gas introduced .
Types of Reactions:
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles, leading to the replacement of chlorine atoms with other substituents.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated metabolites such as 2,2’,3,3’,6,6’-hexachlorobiphenyl-5-ol.
Reduction: Partially dechlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.
相似化合物的比较
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl
- 2,2’,3,4,4’,6-Hexachlorobiphenyl
- Other polychlorinated biphenyls with varying degrees of chlorination and substitution patterns .
属性
IUPAC Name |
1,2,4-trichloro-3-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-3-7(15)11(17)9(5)10-6(14)2-4-8(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUUSROAHKTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38411-22-2 | |
| Record name | PCB 136 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,2',3',6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',6,6'-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',6,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOA04J1VTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) structurally unique?
A: PCB 136 is a chiral molecule, meaning it exists as two non-superimposable mirror image isomers called atropisomers, denoted as (+)-PCB 136 and (-)-PCB 136. This chirality arises from restricted rotation around the biphenyl bond due to the presence of multiple ortho chlorine substitutions. [, ]
Q2: How does the chirality of PCB 136 affect its biological activity?
A: The atropisomers of PCB 136 interact differently with biological targets. Notably, (-)-PCB 136 exhibits enantiospecific binding and activation of ryanodine receptors (RyRs) types 1 and 2, while (+)-PCB 136 is inactive in this regard. [, ] This difference in activity highlights the importance of considering the stereochemistry of PCB 136 when evaluating its toxicological effects.
Q3: What is the primary mechanism of action of PCB 136?
A: PCB 136, specifically the (-)-PCB 136 atropisomer, exerts its neurotoxic effects primarily through the sensitization of ryanodine receptors (RyRs). [, ] RyRs are intracellular calcium channels that play a crucial role in regulating calcium signaling in various cell types, including neurons. [] By binding to RyRs, (-)-PCB 136 enhances their sensitivity to activation, leading to increased calcium release from intracellular stores. [, ] This disruption in calcium homeostasis can have detrimental effects on neuronal function and development. []
Q4: What are the downstream effects of PCB 136's interaction with RyRs?
A: The enantioselective sensitization of RyRs by (-)-PCB 136 has been linked to alterations in neuronal connectivity, including enhanced dendritic growth and increased frequency of spontaneous calcium oscillations in cultured rat hippocampal neurons. [] In contrast, (+)-PCB 136, which does not activate RyRs, does not elicit these effects. [] These findings suggest that the atropselective interaction of PCB 136 with RyRs may contribute to its neurodevelopmental toxicity.
Q5: How is PCB 136 metabolized in the body?
A: PCB 136 is primarily metabolized in the liver by cytochrome P450 (P450) enzymes, primarily those belonging to the CYP2B subfamily. [, , , , , ] These enzymes catalyze the oxidation of PCB 136 to form hydroxylated PCB metabolites (OH-PCBs), such as 2,2',3,3',6,6'-hexachlorobiphenyl-4-ol (4-OH-PCB 136) and 2,2',3,3',6,6'-hexachlorobiphenyl-5-ol (5-OH-PCB 136). [, ] The specific profile of OH-PCBs formed can vary depending on the species, sex, and P450 enzyme induction status. [, , , , ]
Q6: Is the metabolism of PCB 136 enantioselective?
A: Yes, the metabolism of PCB 136 by P450 enzymes is atropselective. [, , , , , ] This means that the two enantiomers of PCB 136 are metabolized at different rates, leading to an enrichment of one enantiomer over the other in tissues and excreta. [, , , , , ] The specific enantiomer that is preferentially metabolized can vary depending on the species and P450 enzyme involved. [, , , , , ]
Q7: What are the implications of PCB 136's environmental persistence?
A: PCB 136 is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in the environment and biota. [, ] This persistence raises concerns about long-term exposure and potential adverse effects on human and animal health. [] Additionally, the biomagnification of PCB 136 in food webs can lead to elevated levels in top predators, including humans, posing further risks. []
Q8: What research tools and resources are available to study PCB 136?
A: Several analytical methods are employed to characterize and quantify PCB 136 and its metabolites, including gas chromatography (GC) coupled with mass spectrometry (MS) and enantioselective GC. [, , ] These methods allow researchers to determine the levels and chiral signatures of PCB 136 in various matrices, including biological samples and environmental samples. [, , ] Computational chemistry and modeling techniques, such as quantitative structure-activity relationship (QSAR) models, can also be employed to predict the toxicity and environmental fate of PCB 136 and its metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


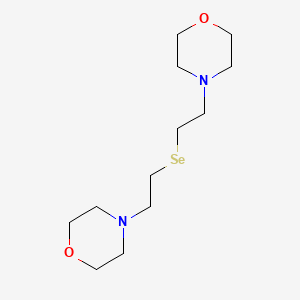
![7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B1221621.png)

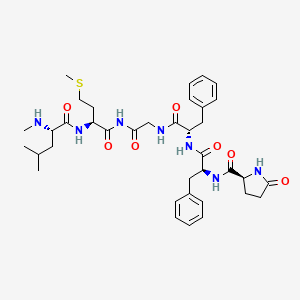
![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)
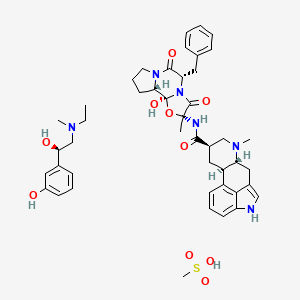
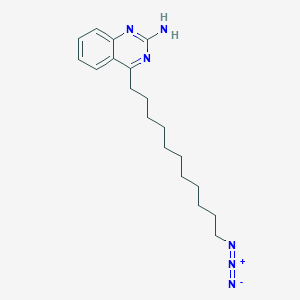
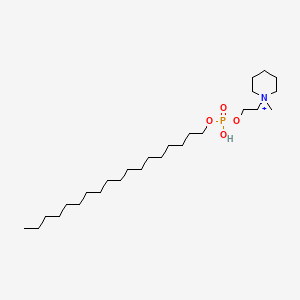
![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)
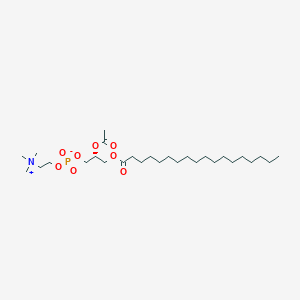
![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)

